Cas no 2092201-69-7 (methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate)

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 2-amino-5-chloro-4-fluoro-3-nitro-, methyl ester
- methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
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- インチ: 1S/C8H6ClFN2O4/c1-16-8(13)3-2-4(9)5(10)7(6(3)11)12(14)15/h2H,11H2,1H3
- InChIKey: QUAVTCYBOXWUJG-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC(Cl)=C(F)C([N+]([O-])=O)=C1N
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-211134-0.5g |
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
2092201-69-7 | 0.5g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-211134-0.05g |
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
2092201-69-7 | 0.05g |
$612.0 | 2023-09-16 | ||
Enamine | EN300-211134-2.5g |
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
2092201-69-7 | 2.5g |
$1428.0 | 2023-09-16 | ||
Enamine | EN300-211134-0.1g |
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
2092201-69-7 | 0.1g |
$640.0 | 2023-09-16 | ||
Enamine | EN300-211134-1g |
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
2092201-69-7 | 1g |
$728.0 | 2023-09-16 | ||
Enamine | EN300-211134-0.25g |
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
2092201-69-7 | 0.25g |
$670.0 | 2023-09-16 | ||
Enamine | EN300-211134-1.0g |
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
2092201-69-7 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-211134-5.0g |
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
2092201-69-7 | 5g |
$2110.0 | 2023-05-31 | ||
Enamine | EN300-211134-10.0g |
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
2092201-69-7 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-211134-10g |
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
2092201-69-7 | 10g |
$3131.0 | 2023-09-16 |
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoateに関する追加情報
Methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate (CAS No. 2092201-69-7): A Comprehensive Overview
Methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate, identified by its CAS number 2092201-69-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic derivatives, which are widely studied for their potential biological activities and mechanistic insights into various biochemical pathways.
The structural framework of methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate incorporates several key functional groups, including an amino group, a chloro substituent, a fluoro atom, and a nitro group. These functional groups contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of these electron-withdrawing and electron-donating groups also influences its electronic distribution and potential interactions with biological targets.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from nitroaromatic compounds. The< strong>2-amino-5-chloro-4-fluoro-3-nitrobenzoate moiety has been explored for its potential applications in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The nitro group, in particular, has been recognized for its ability to undergo bioactivation via enzymatic reduction, leading to the formation of reactive intermediates that can interfere with pathogenic processes.
One of the most compelling aspects of methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological properties. For instance, modifications at the amino and nitro positions have been shown to modulate binding affinity and selectivity towards specific biological targets. This flexibility makes it an indispensable tool in drug discovery programs aimed at developing next-generation therapeutics.
The< strong>CAS number 2092201-69-7 provides a unique identifier for this compound, ensuring accurate documentation and traceability in scientific literature and industrial applications. This standardized classification system is crucial for maintaining consistency across different research groups and commercial entities involved in the synthesis and utilization of specialized chemicals.
Recent advancements in computational chemistry have further enhanced the understanding of how methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate interacts with biological systems. Molecular modeling studies have revealed insights into its binding modes with target proteins, providing a rational basis for designing optimized derivatives. These computational approaches complement experimental efforts by predicting structural changes and functional outcomes, thereby accelerating the drug discovery process.
The< strong>fluoro substituent in the molecule is particularly noteworthy due to its significant impact on metabolic stability and pharmacokinetic profiles. Fluorine atoms are known to enhance binding affinity and reduce susceptibility to enzymatic degradation, making them highly desirable in medicinal chemistry. The incorporation of a fluoro group into< strong>2-amino-5-chloro-4-fluoro-3-nitrobenzoate thus contributes to its potential as a lead compound for further development.
In conclusion, methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate (CAS No. 2092201-69-7) represents a promising candidate for therapeutic intervention across multiple disease areas. Its unique structural features, coupled with recent advancements in synthetic methodologies and computational biology, position it as a key intermediate in the development of innovative pharmaceuticals. Continued research into this compound will likely yield valuable insights into its biological activities and translational potential.
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